Boron trifluoride tert-butyl methyl etherate
Overview
Description
Boron trifluoride tert-butyl methyl etherate is a chemical compound with the molecular formula C5H12BF3O. It is a complex formed by the coordination of boron trifluoride with tert-butyl methyl ether. This compound is known for its use as a Lewis acid catalyst in various organic reactions due to its ability to accept electron pairs .
Scientific Research Applications
Boron trifluoride tert-butyl methyl etherate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a strong Lewis acid.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Safety and Hazards
Boron trifluoride tert-butyl methyl etherate is flammable and water-reactive. It is a corrosive material with a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
While specific future directions for Boron trifluoride tert-butyl methyl etherate are not mentioned in the search results, its use as a catalyst in various chemical reactions suggests potential for continued application in organic synthesis .
Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .
Preparation Methods
Boron trifluoride tert-butyl methyl etherate can be synthesized through the reaction of boron trifluoride with tert-butyl methyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. Industrial production methods often involve the use of boron trifluoride gas, which is absorbed by tert-butyl methyl ether in a suitable solvent .
Chemical Reactions Analysis
Boron trifluoride tert-butyl methyl etherate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:
Substitution Reactions: It can facilitate the substitution of functional groups in organic molecules.
Addition Reactions: It can promote the addition of nucleophiles to electrophilic centers.
Polymerization Reactions: It is used as a catalyst in the polymerization of certain monomers.
Common reagents used in these reactions include nucleophiles, electrophiles, and various organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Mechanism of Action
The mechanism by which boron trifluoride tert-butyl methyl etherate exerts its effects involves the coordination of the boron atom with electron-rich species. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Boron trifluoride tert-butyl methyl etherate can be compared with other similar compounds, such as:
- Boron trifluoride diethyl etherate
- Boron trifluoride acetonitrile complex
- Boron trifluoride methyl sulfide complex
These compounds also act as Lewis acid catalysts but differ in their reactivity and stability. This compound is unique due to its specific coordination with tert-butyl methyl ether, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
2-methoxy-2-methylpropane;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFHWYHOUAXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583585 | |
Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-27-0 | |
Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron trifluoride-tert-butyl methyl etherate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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